![molecular formula C12H12F2N2O2 B2877132 N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide CAS No. 2411257-37-7](/img/structure/B2877132.png)
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide, also known as DMF-DPYB, is a novel small molecule that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a member of the but-2-ynamide family and is characterized by its unique chemical structure, which contains a difluoromethyl group and a pyridinyl moiety. In
Mécanisme D'action
The mechanism of action of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is complex and involves the modulation of various ion channels and receptors in the brain. This compound has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, leading to a decrease in excitatory neurotransmission. These effects contribute to the anxiolytic and neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and has anti-inflammatory properties. In vivo studies have shown that this compound has anxiolytic effects and can protect against neurodegeneration. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is its versatility in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Additionally, this compound has a favorable pharmacokinetic profile, making it a suitable candidate for further research. However, one of the limitations of this compound is its complex mechanism of action, which requires further investigation. Additionally, the synthesis of this compound is multi-step and can be challenging, making it difficult to obtain in large quantities.
Orientations Futures
Future research on N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide should focus on further elucidating its mechanism of action and identifying new potential applications. Additionally, the development of new derivatives of this compound with improved pharmacokinetic properties and selectivity for specific receptors should be explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be investigated.
Méthodes De Synthèse
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide can be synthesized using a multi-step synthetic approach. The first step involves the reaction of 2-bromo-6-methoxypyridine with 2,2-difluoroethylamine to form the intermediate product, which is then subjected to a Sonogashira coupling reaction with propargyl bromide to yield the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been extensively studied in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been tested for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific receptors. This compound has been shown to have high affinity for the GABA-A receptor, making it a potential candidate for the treatment of anxiety and other neurological disorders.
In neuroscience, this compound has been studied for its ability to modulate the activity of ion channels and receptors in the brain. This compound has been shown to enhance the activity of the GABA-A receptor, leading to anxiolytic effects. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-3-5-10(17)15-8-12(13,14)9-6-4-7-11(16-9)18-2/h4,6-7H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLTNSGFYKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=NC(=CC=C1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

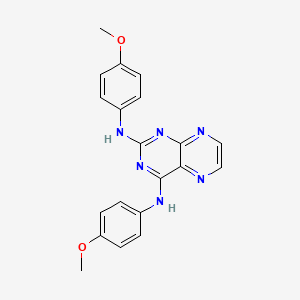
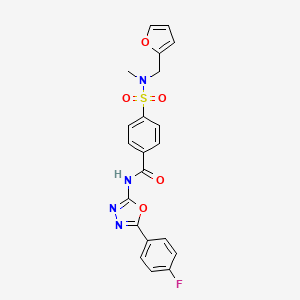
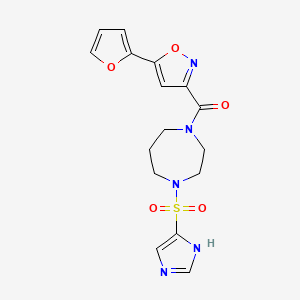
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)
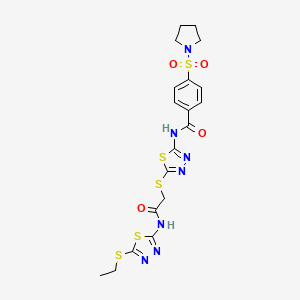
![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)
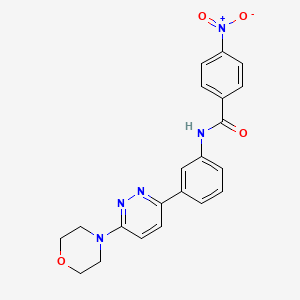
![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)
![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

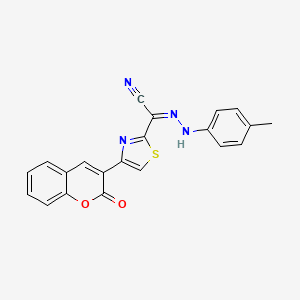


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)